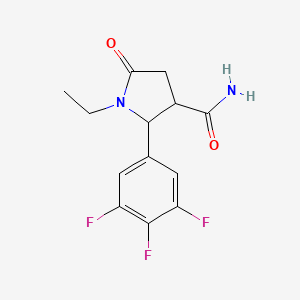

1-Ethyl-5-oxo-2-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide

Description

1-Ethyl-5-oxo-2-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide (CAS: 1820580-81-1) is a fluorinated pyrrolidine derivative characterized by a saturated five-membered ring system with a trifluorophenyl substituent at the 2-position, an ethyl group at the 1-position, and a carboxamide moiety at the 3-position. Its trans-configuration (as specified in ) suggests distinct stereochemical properties that may influence its intermolecular interactions and biological activity .

Properties

IUPAC Name |

1-ethyl-5-oxo-2-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2O2/c1-2-18-10(19)5-7(13(17)20)12(18)6-3-8(14)11(16)9(15)4-6/h3-4,7,12H,2,5H2,1H3,(H2,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKRLFOLQPRJEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(CC1=O)C(=O)N)C2=CC(=C(C(=C2)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-oxo-2-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3,4,5-trifluoroaniline with ethyl acetoacetate under acidic conditions to form an intermediate, which is then cyclized to form the pyrrolidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-oxo-2-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as a pharmacological agent due to its structural similarity to other biologically active compounds. Its unique trifluorophenyl group enhances lipophilicity and biological activity, making it a candidate for further exploration in drug development.

Research has indicated that derivatives of pyrrolidine compounds can exhibit a range of pharmacological activities, including anti-inflammatory and analgesic effects. The specific compound in focus has shown promise in preliminary studies aimed at understanding its mechanism of action against various biological targets.

Case Study: Anti-inflammatory Activity

In a study assessing the anti-inflammatory properties of related compounds, it was found that pyrrolidine derivatives could inhibit pro-inflammatory cytokines. The presence of the trifluorophenyl moiety is believed to enhance this inhibitory effect due to increased binding affinity to target receptors.

Potential Therapeutic Uses

The compound's potential therapeutic uses extend into areas such as:

- Neurological Disorders : Given the structure's resemblance to known neuroactive compounds, it may offer therapeutic benefits in treating conditions such as anxiety or depression.

- Cancer Research : Initial screenings have suggested that similar pyrrolidine derivatives can induce apoptosis in cancer cell lines, indicating that further investigation into this compound could yield valuable insights for oncology.

Table 2: Summary of Potential Therapeutic Applications

| Application Area | Observed Effects | References |

|---|---|---|

| Neurological Disorders | Potential anxiolytic effects | |

| Cancer Research | Induction of apoptosis | |

| Anti-inflammatory Treatments | Inhibition of cytokines |

Conclusion and Future Directions

1-Ethyl-5-oxo-2-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide represents a promising candidate for further research in medicinal chemistry and pharmacology. Its unique structural features may provide avenues for the development of new therapeutic agents targeting various diseases.

Future studies should focus on:

- Comprehensive pharmacokinetic and toxicological evaluations.

- Mechanistic studies to elucidate the pathways affected by this compound.

- Clinical trials to assess efficacy and safety in human subjects.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-oxo-2-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate (CAS: 1261907-11-2)

This compound () shares a fluorinated aromatic substituent and a carbonyl group but differs significantly in core structure and functional groups:

- Core Ring : A partially unsaturated six-membered dihydropyridine ring vs. the saturated pyrrolidine in the target compound.

- Substituents: A 2-fluorophenyl group (mono-fluorinated) vs. 3,4,5-trifluorophenyl (tri-fluorinated).

- Functional Groups : An ethyl ester at position 3 vs. a carboxamide.

Implications :

- The trifluorophenyl group in the target compound increases lipophilicity and metabolic stability compared to the mono-fluorinated analogue .

- The carboxamide group (vs.

cis-6-Benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione (CAS: 1429902-82-8)

This compound () features a fused pyrrolidine-pyridine bicyclic system with a benzyl substituent:

- Core Structure: A rigid, fused bicyclic system vs. the monocyclic pyrrolidine.

- Substituents : Benzyl (electron-rich aryl) vs. trifluorophenyl (electron-deficient aryl).

- Functional Groups : Dual ketone groups at positions 5 and 7 vs. a single ketone and carboxamide.

Data Table: Structural and Functional Comparison

Research Findings and Hypotheses

- Fluorination Effects : The 3,4,5-trifluorophenyl group in the target compound likely enhances electron-deficient aromatic interactions, improving binding affinity to targets like kinases or GPCRs compared to less-fluorinated analogues .

- Carboxamide vs. Ester : The carboxamide’s resistance to hydrolysis suggests superior pharmacokinetics over ester-containing compounds, which are prone to enzymatic degradation .

- Stereochemical Influence : The trans-configuration may optimize spatial placement of substituents for target engagement, a hypothesis supported by crystallographic studies using software like SHELX () .

Biological Activity

1-Ethyl-5-oxo-2-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula for 1-Ethyl-5-oxo-2-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide is . The presence of the trifluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidine have been shown to inhibit bacterial growth by targeting specific metabolic pathways. A study highlighted the effectiveness of certain pyrrolidine derivatives against Gram-positive and Gram-negative bacteria, suggesting that 1-Ethyl-5-oxo-2-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide could possess similar activities due to its structural similarity .

Enzyme Inhibition

Inhibitory effects on various enzymes have been documented for similar compounds. The mechanism often involves the binding of the compound to the active site of enzymes, thereby hindering their function. For example, studies have demonstrated that certain pyrrolidine derivatives can inhibit proteases involved in bacterial virulence .

Cytotoxicity Studies

Cytotoxicity assays reveal that some pyrrolidine derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for therapeutic applications in oncology. Preliminary data suggest that 1-Ethyl-5-oxo-2-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide may also demonstrate such selective cytotoxicity .

The mechanisms through which 1-Ethyl-5-oxo-2-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide exerts its biological effects are multifaceted:

- Enzyme Interaction : The compound may interact with key enzymes involved in metabolic pathways or virulence factors in pathogens.

- Membrane Disruption : Similar compounds have been shown to disrupt microbial membranes, leading to cell lysis.

- Signal Transduction Modulation : There is potential for modulation of signaling pathways involved in cell growth and apoptosis.

Case Studies and Research Findings

A review of literature reveals several case studies focusing on related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.